molecular formula C12H8N2O B6365801 4-(3-Hydroxypyridin-2-yl)benzonitrile CAS No. 910649-33-1

4-(3-Hydroxypyridin-2-yl)benzonitrile

Cat. No.: B6365801
CAS No.: 910649-33-1
M. Wt: 196.20 g/mol
InChI Key: UPWIWQRQNIYYOJ-UHFFFAOYSA-N
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Description

4-(3-Hydroxypyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2O It consists of a benzonitrile moiety substituted with a 3-hydroxypyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyridin-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with 4-cyanobenzaldehyde under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxopyridin-2-yl)benzonitrile.

    Reduction: Formation of 4-(3-aminopyridin-2-yl)benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Hydroxypyridin-2-yl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in coordination chemistry and be used in the study of metal-ligand interactions.

    Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, coordination with metal ions, or other non-covalent interactions. The hydroxyl and nitrile groups can participate in various biochemical pathways, influencing the compound’s activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxypyridin-2-yl)benzoic acid
  • 4-(3-Hydroxypyridin-2-yl)benzaldehyde
  • 4-(3-Hydroxypyridin-2-yl)benzamide

Uniqueness

4-(3-Hydroxypyridin-2-yl)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-(3-hydroxypyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-9-3-5-10(6-4-9)12-11(15)2-1-7-14-12/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWIWQRQNIYYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682546
Record name 4-(3-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910649-33-1
Record name 4-(3-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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